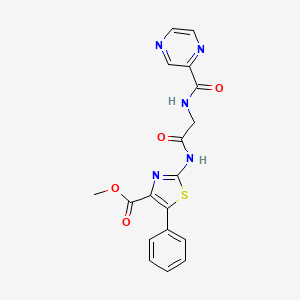
Methyl 5-phenyl-2-(2-(pyrazine-2-carboxamido)acetamido)thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-フェニル-2-(2-(ピラジン-2-カルボキサミド)アセトアミド)チアゾール-4-カルボン酸メチル: は、チアゾールファミリーに属する複雑な有機化合物です。チアゾールは、5員環に硫黄原子と窒素原子を含む複素環式化合物です。
準備方法
合成経路と反応条件
5-フェニル-2-(2-(ピラジン-2-カルボキサミド)アセトアミド)チアゾール-4-カルボン酸メチルの合成は、通常、容易に入手可能な前駆体から出発して、複数の工程を伴います。一般的な合成経路には以下が含まれます。
チアゾール環の形成: チアゾール環は、チオ尿素誘導体とα-ハロケトンを含む環化反応によって合成することができます。
ピラジン部分の導入: ピラジン-2-カルボキサミド基は、ピラジン-2-カルボン酸とアミン誘導体との縮合反応によって導入されます。
カップリング反応: 最後の工程では、チアゾールとピラジンの中間体を、通常はEDCI (1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)やHOBt (1-ヒドロキシベンゾトリアゾール)などのカップリング試薬を使用して、アミド結合を形成することによって結合させます。
工業生産方法
この化合物の工業生産は、収率と純度を最大化するために、上記の合成経路を最適化する可能性があります。これには、反応条件をより良く制御するための連続フロー反応器の使用や、再結晶やクロマトグラフィーなどの精製技術の実施が含まれる可能性があります。
化学反応の分析
反応の種類
酸化: この化合物は、特にフェニル環とチアゾール環で酸化反応を起こす可能性があります。
還元: 還元反応は、エステルやアミド官能基に存在するカルボニル基を標的にすることができます。
置換: 求電子置換反応と求核置換反応は、チアゾール環とピラジン環のさまざまな位置で起こることがあります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤が一般的に使用されます。
置換: ハロゲン (例えば、臭素、塩素) や求核剤 (例えば、アミン、チオール) などの試薬が、制御された条件下で使用されます。
主な生成物
これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はカルボン酸を生成する可能性がありますが、還元はアルコールやアミンを生成する可能性があります。
科学的研究の応用
作用機序
5-フェニル-2-(2-(ピラジン-2-カルボキサミド)アセトアミド)チアゾール-4-カルボン酸メチルの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素や受容体に結合して、その活性を調節することができます。 チアゾール環の芳香族性とピラジン部分の電子求引性は、これらの相互作用において重要な役割を果たします .
類似化合物の比較
類似化合物
スルファチアゾール: チアゾール環を持つ抗菌薬。
リトナビル: チアゾール部分を含む抗レトロウイルス薬。
アバファンギン: チアゾール構造を持つ抗真菌薬。
独自性
5-フェニル-2-(2-(ピラジン-2-カルボキサミド)アセトアミド)チアゾール-4-カルボン酸メチルは、チアゾール環とピラジン環の組み合わせによって独特であり、独特の電子特性と立体特性をもたらします。 この独自性は、医薬品化学や材料科学におけるさまざまな用途の可能性を高めます .
類似化合物との比較
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
Methyl 5-phenyl-2-(2-(pyrazine-2-carboxamido)acetamido)thiazole-4-carboxylate is unique due to its combination of thiazole and pyrazine rings, which confer distinct electronic and steric properties. This uniqueness enhances its potential for diverse applications in medicinal chemistry and materials science .
生物活性
Methyl 5-phenyl-2-(2-(pyrazine-2-carboxamido)acetamido)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Molecular Formula : C18H18N4O4S
- Molecular Weight : 378.43 g/mol
The presence of the thiazole and pyrazine moieties in its structure suggests potential interactions with various biological targets, particularly in cancer treatment.
- Adenosine Receptor Modulation : Recent studies indicate that pyrazine derivatives can target adenosine receptors, particularly A2a, which are implicated in cancer progression and immune evasion . The modulation of these receptors may enhance antitumor immunity and reduce tumor growth.
- Induction of Apoptosis : Compounds similar to this compound have been shown to induce apoptosis in cancer cells through the activation of caspases and the alteration of the Bax/Bcl-2 ratio, leading to cell cycle arrest .
- Cell Cycle Arrest : Studies demonstrate that related compounds can cause cell cycle arrest at various phases, particularly S and G2/M phases, which is crucial for inhibiting cancer cell proliferation .
Cytotoxicity Studies
A range of in vitro studies has evaluated the cytotoxic effects of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.10 | Induces apoptosis and cell cycle arrest |
| HepG2 (Liver Cancer) | 5.36 | Increases caspase activity |
| A549 (Lung Cancer) | 20.20 | Modulates adenosine receptor activity |
These findings suggest that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
Case Studies
- Study on MCF-7 Cells : A study focused on the impact of thiazole derivatives on MCF-7 cells revealed that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value indicating potent activity compared to controls .
- HepG2 Cell Line Analysis : Another investigation highlighted that this compound could effectively induce apoptosis in HepG2 cells, as evidenced by increased levels of pro-apoptotic factors and decreased viability .
- Comparative Analysis with Other Compounds : When compared with established anticancer agents like dasatinib, methyl 5-phenyl derivatives showed comparable or enhanced efficacy against specific cancer types, suggesting a promising therapeutic potential .
特性
分子式 |
C18H15N5O4S |
|---|---|
分子量 |
397.4 g/mol |
IUPAC名 |
methyl 5-phenyl-2-[[2-(pyrazine-2-carbonylamino)acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H15N5O4S/c1-27-17(26)14-15(11-5-3-2-4-6-11)28-18(23-14)22-13(24)10-21-16(25)12-9-19-7-8-20-12/h2-9H,10H2,1H3,(H,21,25)(H,22,23,24) |
InChIキー |
QAVDZTLVABTLOI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(SC(=N1)NC(=O)CNC(=O)C2=NC=CN=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















